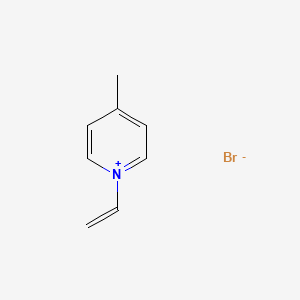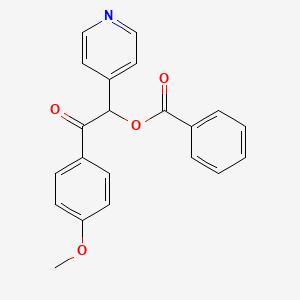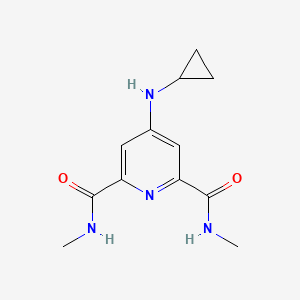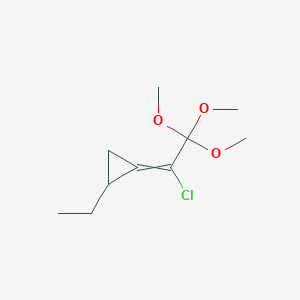
1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-ethylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-ethylcyclopropane is a chemical compound known for its unique structure and properties It belongs to the class of cyclopropane derivatives, which are characterized by a three-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-ethylcyclopropane typically involves the reaction of a suitable cyclopropane precursor with a chlorinated methoxy compound. The reaction conditions often require the presence of a strong base to facilitate the formation of the desired product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, is essential to monitor the quality of the compound during production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-ethylcyclopropane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong nucleophile, such as sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various functionalized derivatives.
Applications De Recherche Scientifique
1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-ethylcyclopropane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential effects on living organisms.
Medicine: The compound’s derivatives may have potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-ethylcyclopropane involves its interaction with molecular targets and pathways within a system. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-hexadecylcyclopropane: A similar compound with a longer alkyl chain.
1-(1-Chloro-2,2,2-trimethoxyethylidene)-2,3-dimethylcyclopropane: A compound with additional methyl groups on the cyclopropane ring.
Uniqueness
1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-ethylcyclopropane is unique due to its specific alkyl chain length and the presence of the chloro and methoxy groups
Propriétés
Numéro CAS |
89878-88-6 |
|---|---|
Formule moléculaire |
C10H17ClO3 |
Poids moléculaire |
220.69 g/mol |
Nom IUPAC |
1-(1-chloro-2,2,2-trimethoxyethylidene)-2-ethylcyclopropane |
InChI |
InChI=1S/C10H17ClO3/c1-5-7-6-8(7)9(11)10(12-2,13-3)14-4/h7H,5-6H2,1-4H3 |
Clé InChI |
LFQWFYIEDPUOCY-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC1=C(C(OC)(OC)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


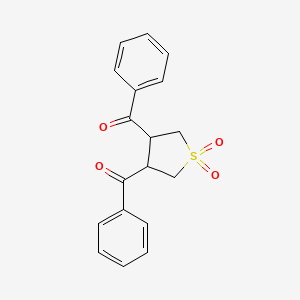
![Dimethyl [4-(2-cyclohexylethyl)piperazin-1-yl]phosphonate](/img/structure/B14392216.png)
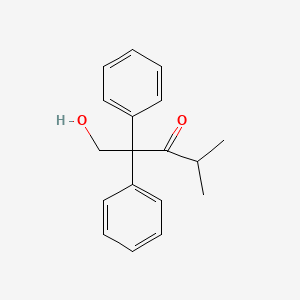
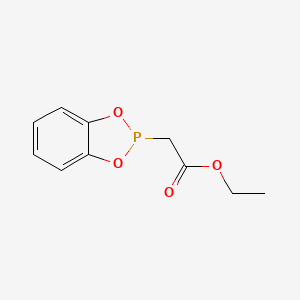
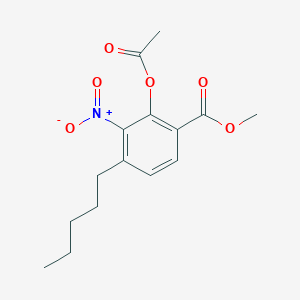
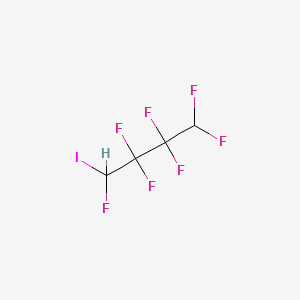
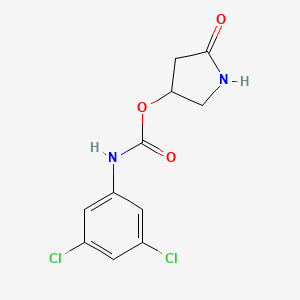
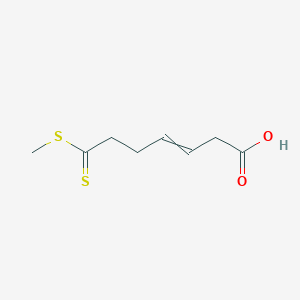
![1,3,5-Tris{[(trimethylsilyl)oxy]methyl}-1,3,5-triazinane](/img/structure/B14392275.png)
![1-Ethenyl-10-methylspiro[4.5]decan-7-one](/img/structure/B14392277.png)
![1-Phenylbicyclo[6.2.1]undec-8-ene](/img/structure/B14392295.png)
